molecular formula C8H17Cl B3042402 2-Chloro-2,4,4-trimethylpentane CAS No. 6111-88-2

2-Chloro-2,4,4-trimethylpentane

Cat. No. B3042402
CAS RN: 6111-88-2
M. Wt: 148.67 g/mol
InChI Key: MJMQIMYDFATMEH-UHFFFAOYSA-N
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Patent
US06046281

Procedure details

Dry gaseous HCl, generated by the reaction of H2SO4 and NaCl, was passed through a 30% solution of 2,4,4-trimethyl-1-pentene in dry and distilled CH2Cl2 at 0° C. for 24 hours. The solvent and excess gaseous HCl were removed and the product was purified by distillation from CaH2 under vacuum to avoid decomposition. TMPCl, when stored in a freezer (-20° C.) under N2, was found to be stable at least for a year. Structure was confirmed by 1H NMR.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[ClH:1].OS(O)(=O)=O.[Na+].[Cl-].[CH3:9][C:10]([CH2:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[CH2:11]>>[CH3:11][C:10]([Cl:1])([CH2:12][C:13]([CH3:16])([CH3:15])[CH3:14])[CH3:9] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)CC(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in dry
DISTILLATION
Type
DISTILLATION
Details
distilled CH2Cl2 at 0° C. for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The solvent and excess gaseous HCl were removed
DISTILLATION
Type
DISTILLATION
Details
the product was purified by distillation from CaH2 under vacuum
CUSTOM
Type
CUSTOM
Details
stored in a freezer (-20° C.) under N2
CUSTOM
Type
CUSTOM
Details
least for a year

Outcomes

Product
Name
Type
Smiles
CC(C)(CC(C)(C)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.